molecular formula C11H8N2O2Se B13976485 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate CAS No. 32449-49-3

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate

Cat. No.: B13976485
CAS No.: 32449-49-3
M. Wt: 279.16 g/mol
InChI Key: UJUAYZXXNLITJJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is a chemical compound with the molecular formula C₁₁H₈N₂O₂Se. It is characterized by the presence of a selenocyanate group attached to an isoindoline-1,3-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate typically involves the reaction of isoindoline-1,3-dione derivatives with selenocyanate reagents. One common method includes the reaction of 2-(1,3-dioxoisoindol-2-yl)ethylamine with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include seleninic acids, selenols, selenides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate involves its interaction with cellular components. The selenocyanate group can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells by activating various signaling pathways, including the mitochondrial pathway . Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxoisoindol-2-yl)ethylamine
  • 2-(1,3-Dioxoisoindol-2-yl)ethyl chloride
  • 2-(1,3-Dioxoisoindol-2-yl)ethyl bromide

Uniqueness

2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The selenium atom in the selenocyanate group can participate in redox reactions, making the compound a valuable tool in oxidative stress studies and potential therapeutic applications .

Properties

CAS No.

32449-49-3

Molecular Formula

C11H8N2O2Se

Molecular Weight

279.16 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl selenocyanate

InChI

InChI=1S/C11H8N2O2Se/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-6H2

InChI Key

UJUAYZXXNLITJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[Se]C#N

Origin of Product

United States

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